molecular formula C19H23N3O2 B1599879 Ergometrinine CAS No. 479-00-5

Ergometrinine

Cat. No.: B1599879
CAS No.: 479-00-5
M. Wt: 325.4 g/mol
InChI Key: WVVSZNPYNCNODU-PLQHRBFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ergometrinine, also known as ergonovine, is an ergot alkaloid. It is used medically to cause contractions of the uterus to treat heavy vaginal bleeding after childbirth . It can be used either by mouth, by injection into a muscle, or injection into a vein . This compound is highly toxic and naturally occurs in different types of grains such as rye, wheat, and rice .


Synthesis Analysis

The synthesis of this compound is based on the preparation of stable isotope labelled lysergic acid that was coupled with (S)-alaninol . The chemical synthesis of both compounds has been achieved in six steps with an overall yield of 1% (ergometrine) and 0.6% (this compound), respectively .


Molecular Structure Analysis

The non-aromatic ring (ring C of the ergoline skeleton) directly fused to the aromatic rings is nearly planar and shows an envelope conformation . Ring D, involved in an intra-molecular N-H N hydrogen bond, exhibits a slightly distorted chair conformation .


Chemical Reactions Analysis

Ergot alkaloids, including this compound, are nitrogen-containing natural products belonging to indole alkaloids . They are secondary metabolites produced by a wide range of fungi of the families Clavicipitaceae (e.g., Claviceps) and Trichocomaceae (including Aspergillus and Penicillium), which parasitize the seed heads of living plants at the time of flowering .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C19H23N3O2 and an average mass of 325.405 Da . It has 3 defined stereocentres .

Scientific Research Applications

Ergometrine-Induced Arterial Dilation

  • Endothelium-Mediated Effects : Ergometrine has been traditionally regarded as a vasoconstrictor, but research has shown that it can have a biphasic response, with an initial dilator response in isolated artery preparations. This dilator component is due to ergometrine-induced release of endothelium-derived relaxant factor (EDRF) (Griffith, Edwards, Lewis, & Henderson, 1984).

Uterotonic Effects

  • Role in Human Myometrium : A study on the mechanism of action of ergometrine in human myometrium suggested a role for α-adrenergic signaling mechanisms in ergometrine's action on human myometrial smooth muscle. This information may have implications for the development of further uterotonic agents (Fanning et al., 2017).

Historical Discovery and Use

  • Discovery of Ergometrine : The discovery and identification of ergometrine as the active water-soluble component of ergot of rye in the early 1930s by Chassar Moir were significant in preventing and controlling postpartum hemorrhage (Dunn, 2002).

Improving Ergometrine Production

  • Gene Knockout in Claviceps Paspali : Research focused on improving ergometrine production by gene knockout in Claviceps paspali, a species commonly used for industrial production of ergometrine. The study achieved mutants with ergometrine titers significantly higher than the wild-type control (Qiao et al., 2022).

Stability under Tropical Conditions

  • Stability Analysis : A study examined the stability of oral preparations of ergometrine compounds under tropical conditions, which is crucial for its use in tropical countries to treat postpartum hemorrhage (Groot, Hekster, Vree, & Dongen, 1995).

Cardiovascular and Neurological Research

  • Action on 5-HT Receptors : Ergometrine has been studied as a partial agonist involving 5-HT receptors in rat uterus, indicating complex interactions with neurotransmitter systems (Hollingsworth, Edwards, & Miller, 1988).
  • Central Action as a Potential Stimulant : Ergometrine was investigated for its potential as a central stimulant, showing various effects on locomotor activity and interactions with dopamine receptors (Antkiewicz‐Michaluk, 1976).

Mechanism of Action

Target of Action

Ergometrinine, also known as Ergometrinin, is an ergot alkaloid . The primary targets of this compound are the uterine and vascular smooth muscle tissues . It acts on these tissues by stimulating contractions .

Mode of Action

This compound directly stimulates the uterine muscle to increase the force and frequency of contractions . With usual doses, these contractions precede periods of relaxation; with larger doses, basal uterine tone is elevated and these relaxation periods will be decreased . It is believed that this compound acts on 5HT and alpha-adrenergic receptors found in the walls of blood vessels and in the uterus .

Biochemical Pathways

It is known that this compound causes constriction of the blood vessels and contraction of the uterus . This leads to a decrease in uterine blood flow , which can help control postpartum and post-abortion hemorrhage in patients with uterine atony .

Pharmacokinetics

This compound is metabolized in the liver, partly by the CYP3A4 enzyme . It has a two-phase elimination half-life, with the first phase lasting about 10 minutes and the second phase lasting about 2 hours . The compound is excreted via the biliary system .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the contraction of the uterine and vascular smooth muscles . This results in a decrease in uterine blood flow , which can help control bleeding after childbirth or abortion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability. Additionally, the physiological state of the patient, such as pregnancy or postpartum status, can also influence the compound’s action .

Safety and Hazards

Ergometrinine is highly toxic. It is toxic if swallowed or in contact with skin, and fatal if inhaled . It is advised not to breathe dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Ergot alkaloids, including ergometrinine, are considered medically important because of their significant effect on the central nervous system of mammals, due to their structural similarity to neurotransmitters . They are also considered mycotoxins due to the severe toxic effects of ergot-contaminated grains on human and animal health . Therefore, they have gained increasing importance for food safety over the last years . Future research may focus on developing safer and more effective ways to utilize these compounds in medical treatments.

Biochemical Analysis

Biochemical Properties

Ergometrinine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the adrenergic receptors, particularly the alpha-adrenergic receptors. These receptors are G protein-coupled receptors that mediate the effects of catecholamines like adrenaline and noradrenaline. This compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in smooth muscle contraction. Additionally, this compound interacts with serotonin receptors, which are involved in the modulation of mood, appetite, and vascular tone .

Cellular Effects

This compound exerts its effects on various types of cells, particularly smooth muscle cells. In uterine smooth muscle cells, this compound induces strong contractions by increasing intracellular calcium levels. This increase in calcium is mediated through the activation of alpha-adrenergic receptors and subsequent activation of phospholipase C, which leads to the production of inositol trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of calcium into the cytoplasm. In vascular smooth muscle cells, this compound also induces contraction, leading to vasoconstriction. These effects on smooth muscle cells are crucial for its therapeutic use in controlling hemorrhage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to alpha-adrenergic and serotonin receptors. Upon binding to alpha-adrenergic receptors, this compound activates the Gq protein, which in turn activates phospholipase C. Phospholipase C catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce IP3 and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of calcium into the cytoplasm, leading to muscle contraction. Additionally, this compound’s interaction with serotonin receptors can modulate neurotransmitter release and vascular tone .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its potency. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining uterine contractions and controlling hemorrhage. Prolonged exposure to this compound can lead to desensitization of adrenergic receptors, reducing its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild uterine contractions and vasoconstriction. As the dosage increases, the intensity of these effects also increases, leading to strong and sustained uterine contractions and significant vasoconstriction. At high doses, this compound can cause toxic effects, including severe vasoconstriction, hypertension, and potential tissue damage due to reduced blood flow. These threshold effects highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

This compound is metabolized in the liver through various enzymatic pathways. One of the primary enzymes involved in its metabolism is cytochrome P450 3A4 (CYP3A4). This enzyme catalyzes the oxidation of this compound, leading to the formation of various metabolites. These metabolites can then be conjugated with glucuronic acid or sulfate and excreted in the urine. The metabolic pathways of this compound are crucial for its clearance from the body and can influence its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can also be transported by specific transporters. Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific tissues, particularly in the uterus and vascular smooth muscle. The distribution of this compound within the body is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and endoplasmic reticulum of smooth muscle cells. Its activity is influenced by its localization, as it needs to be in proximity to its receptors and signaling molecules to exert its effects. This compound can also undergo post-translational modifications that can affect its localization and function. These modifications can include phosphorylation, which can alter its binding affinity to receptors and its overall activity .

Properties

IUPAC Name

(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24)/t11-,13-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVSZNPYNCNODU-PLQHRBFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893241
Record name Ergometrinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479-00-5
Record name Ergometrinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergometrinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ergometrinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERGOMETRININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EXN22NGMW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergometrinine
Reactant of Route 2
Ergometrinine
Reactant of Route 3
Ergometrinine
Reactant of Route 4
Ergometrinine
Reactant of Route 5
Ergometrinine
Reactant of Route 6
Ergometrinine
Customer
Q & A

Q1: What is the molecular formula and weight of ergometrinine?

A1: this compound shares the same molecular formula as its epimer, ergometrine: C19H23N3O2. Its molecular weight is 325.4 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Several studies report spectroscopic data for this compound. [, , , ] Researchers commonly employ techniques like UV-Vis spectrophotometry, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) to characterize this alkaloid. [, , ] For instance, a study characterizing ergosecalinine, a related ergot alkaloid, employed UV-Vis, IR, and elemental analysis. []

Q3: How does the structure of this compound differ from ergometrine?

A3: this compound and ergometrine are epimers, meaning they have the same chemical formula and connectivity of atoms but differ in the spatial arrangement of one chiral center. Specifically, they differ in the configuration at the C-8 position of the ergoline ring system. [, ]

Q4: What is the primary target of this compound in biological systems?

A4: While the precise mechanism of action of this compound is still under investigation, it is known to interact with serotonin, dopamine, and adrenergic receptors. [, ] Research suggests it exhibits weaker pharmacological activity compared to its counterpart, ergometrine. []

Q5: Does this compound induce vasoconstriction like some other ergot alkaloids?

A5: Early studies on dogs observed that this compound could induce a rise in blood pressure and vasoconstriction, although these effects were weaker than those of ergometrine. Interestingly, at higher doses, it appeared to abolish the vasoconstricting action of adrenaline. []

Q6: How stable is this compound in different solvents?

A6: Research shows that this compound exhibits variable stability depending on the solvent and storage conditions. One study investigated the stability of six major ergot alkaloids, including this compound, in seven different solvents at three temperatures (-20°C, +4°C, and +20°C). [] The results highlighted the influence of solvent and temperature on the stability and epimerization of this compound.

Q7: What analytical techniques are used to quantify this compound?

A7: Various methods have been employed for the quantification of this compound. These include:

  • Paper Chromatography: Early methods relied on paper chromatography for separation and identification, often combined with colorimetric assays for quantification. [, , , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence detection (HPLC-FLD) or mass spectrometry (HPLC-MS/MS) offers sensitive and selective quantification of this compound in complex matrices like food and feed. [, , , , ]

Q8: What challenges exist in analyzing this compound and its epimer?

A8: One significant challenge lies in achieving epimer-specific quantification of this compound and ergometrine. [] These epimers often co-exist and have similar physicochemical properties, making their separation and individual quantification difficult.

Q9: Is this compound toxic?

A9: this compound belongs to the ergot alkaloid family, many of which are known for their toxicity. While less potent than some other members like ergometrine, it is still considered a mycotoxin and should be handled with caution. [, , ] Its presence in food and feed, often alongside other ergot alkaloids, raises concerns about potential health risks. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.